Technical Monograph: 4-Bromo-N-cyclopentyl-3-methylbenzamide
Technical Monograph: 4-Bromo-N-cyclopentyl-3-methylbenzamide
CAS Number: 1020252-78-1 Document Type: Strategic Reagent Guide & Application Protocol Version: 2.1 (Current as of 2025)
Executive Summary: The Scaffold Advantage
In modern medicinal chemistry, 4-Bromo-N-cyclopentyl-3-methylbenzamide (CAS 1020252-78-1) represents a high-value "privileged fragment." It is not merely a catalog compound but a strategic building block designed to address two common failure modes in drug discovery: metabolic instability and conformational promiscuity .[1]
As a Senior Application Scientist, I categorize this molecule as a Type II Kinase/GPCR Scaffold . The cyclopentyl group offers optimal hydrophobic pocket filling without the metabolic liability of linear alkyl chains, while the 3-methyl-4-bromo motif serves as a sterically biased handle for divergent synthesis.
Physicochemical Profile & Identification
Before initiating synthesis or coupling workflows, verify the material against these standard metrics.
| Property | Specification | Expert Insight |
| Molecular Formula | C₁₃H₁₆BrNO | -- |
| Molecular Weight | 282.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation of the bromine handle; recrystallize if dark yellow.[1] |
| Calculated LogP | ~3.6 - 4.1 | High lipophilicity requires polar aprotic solvents (DMF/DMSO) for bio-assays.[1] |
| H-Bond Donors/Acc | 1 / 1 | Excellent membrane permeability profile.[1] |
| Rotatable Bonds | 2 | Rigid core; entropy penalty upon binding is minimized.[1] |
Synthesis Protocol: The "Self-Validating" Amide Coupling
While this compound is commercially available, in-house synthesis is often required for isotopic labeling or analog generation.[1] The following protocol uses HATU activation to ensure high yield despite the steric hindrance of the 3-methyl group.
Reagents:
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Precursor A: 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1)
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Precursor B: Cyclopentylamine (CAS 1003-03-8)
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Coupling Agent: HATU (1.2 equiv)[1]
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Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
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Solvent: Anhydrous DMF
Step-by-Step Methodology:
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Activation: Dissolve 4-Bromo-3-methylbenzoic acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.
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Coupling: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester.
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Addition: Dropwise add Cyclopentylamine (1.1 equiv).
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Reaction: Stir at Room Temperature (RT) for 4-12 hours.
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1][3]
Validation Criteria (NMR Signature):
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¹H NMR (DMSO-d₆): Look for the amide doublet (~8.2 ppm) coupling to the cyclopentyl methine multiplet (~4.2 ppm).[1] The aromatic region must show a specific splitting pattern: A singlet (or small doublet) for the proton between the methyl and amide carbonyl, indicating the 3-position is substituted.[1]
Divergent Application: The "Bromine Handle" Strategy
The true value of CAS 1020252-78-1 lies in the 4-bromo position.[1] The adjacent 3-methyl group exerts "ortho-effect" steric pressure, which forces any newly formed biaryl bond to twist out of planarity.[1] This is a critical design feature for inducing atropisomer selectivity in kinase inhibitors.[1]
Workflow Visualization
The following diagram illustrates the divergent utility of the scaffold.
Figure 1: Divergent synthesis map showing the transformation of the core scaffold into bioactive libraries via Palladium-catalyzed cross-coupling.
Protocol: Sterically Demanding Suzuki Coupling
Standard Suzuki conditions often fail here due to the 3-methyl steric clash.[1] Use this optimized protocol:
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Catalyst: Use Pd(dppf)Cl₂[1]·DCM (5 mol%).[1] The bidentate ligand prevents catalyst deactivation better than PPh₃ in sterically crowded environments.[1]
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Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the boronic acid activation.[1]
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Temperature: 90°C - 100°C. (Do not exceed 110°C to avoid debromination).
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Purification: The lipophilic cyclopentyl group makes the product run high on TLC (Rf > 0.6 in 1:1 EtOAc/Hex).[1] Use Flash Chromatography with a gradient of 0-40% EtOAc in Hexanes.[1]
Medicinal Chemistry Rationale (SAR)
Why select this specific CAS number for your library?
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Metabolic Stability: The cyclopentyl ring is significantly more stable to CYP450 oxidation than n-pentyl or iso-pentyl chains.[1] It lacks the terminal methyl groups that are prone to
-oxidation.[1] -
Conformational Lock: The 3-methyl group restricts the rotation of the amide bond relative to the phenyl ring.[1] In protein docking, this reduces the entropic penalty of binding, as the molecule is pre-organized into a bioactive conformation.[1]
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Lipophilic Efficiency (LipE): The scaffold adds significant hydrophobic surface area without adding hydrogen bond donors, ideal for traversing the Blood-Brain Barrier (BBB) or penetrating deep hydrophobic pockets in enzymes.[1]
Safety & Handling
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GHS Classification: Warning.[1][4] Causes skin irritation (H315), Serious eye irritation (H319).[1][5]
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Handling: The bromine moiety makes this compound potentially reactive toward strong nucleophiles.[1] Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or protodebromination over long periods.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104297089, 4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide.[1] (Note: Structural analog reference for physicochemical baseline). Retrieved from [Link][1]
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Pharmaffiliates. Certificate of Analysis: N-Cyclopentyl 4-bromo-3-methylbenzamide.[1][6] Retrieved from [Link][1][7]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational methodology for the "Path A" protocol described above). Retrieved from [Link][1]
Sources
- 1. 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1250447-42-7|4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-N-methylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
